Bromomethylbutadiene

Functionalized polybutadiene Aminomethyl diene monomers Controlled polymer microstructure

2-Bromomethyl-1,3-butadiene (BMB; CAS 23691-13-6; C5H7Br; MW 147.01 g/mol) is a halogenated conjugated diene featuring a bromomethyl substituent at the 2-position of the 1,3-butadiene backbone. It exists as a colorless liquid with a pungent odor, exhibiting a boiling point of 40–45 °C at 40 Torr, a density of 1.348 g/cm³ at 25 °C, and a flash point of 30.5 °C.

Molecular Formula C5H7Br
Molecular Weight 147.01 g/mol
Cat. No. B15358029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromomethylbutadiene
Molecular FormulaC5H7Br
Molecular Weight147.01 g/mol
Structural Identifiers
SMILESC=CC=CCBr
InChIInChI=1S/C5H7Br/c1-2-3-4-5-6/h2-4H,1,5H2
InChIKeyLGKANOVVJSORFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromomethyl-1,3-butadiene (BMB) Procurement Guide: Verified Reactivity and Synthetic Utility Data


2-Bromomethyl-1,3-butadiene (BMB; CAS 23691-13-6; C5H7Br; MW 147.01 g/mol) is a halogenated conjugated diene featuring a bromomethyl substituent at the 2-position of the 1,3-butadiene backbone . It exists as a colorless liquid with a pungent odor, exhibiting a boiling point of 40–45 °C at 40 Torr, a density of 1.348 g/cm³ at 25 °C, and a flash point of 30.5 °C . BMB serves as a bifunctional building block in organic synthesis, with reactivity derived from both its conjugated diene system (enabling cycloaddition and polymerization) and its electrophilic allylic bromide moiety (enabling nucleophilic substitution and organometallic coupling) . Its dual reactivity profile distinguishes it from unsubstituted 1,3-butadiene and from 2-substituted analogs bearing non-leaving groups, positioning it as a versatile intermediate for functionalized diene monomer synthesis, terpenoid construction, and heterocycle elaboration .

Why 2-Bromomethyl-1,3-butadiene Cannot Be Replaced by Unsubstituted Dienes or Chloro/Methyl Analogs


Substituting 2-bromomethyl-1,3-butadiene (BMB) with unsubstituted 1,3-butadiene, 2-methyl-1,3-butadiene (isoprene), or 2-chloromethyl-1,3-butadiene is not scientifically valid for applications requiring both conjugated diene reactivity and an electrophilic leaving group. 1,3-Butadiene lacks any functional handle for post-polymerization modification or nucleophilic displacement; isoprene offers only a non-leaving methyl group, precluding subsequent substitution chemistry . 2-Chloromethyl analogs exhibit lower electrophilicity (C–Cl vs. C–Br bond strength) and reduced reactivity in nucleophilic substitution and metal-mediated coupling relative to BMB's allylic bromide . The bromine atom in BMB enables selective, quantitative transformations—including amination to yield functionalized diene monomers [1] and indium-mediated isoprenylation of carbonyls [2]—that are impossible with non-halogenated or less electrophilic alternatives. This unique combination of diene functionality and a synthetically addressable leaving group establishes BMB as a non-substitutable reagent in the construction of functionalized 1,3-dienes and complex isoprenoid frameworks.

Quantitative Evidence: 2-Bromomethyl-1,3-butadiene Reactivity and Differentiation Data


Functionalized Diene Monomer Synthesis: BMB Enables Quantitative Conversion to 2-[(N,N-Dialkylamino)methyl]-1,3-butadienes

2-Bromomethyl-1,3-butadiene undergoes nucleophilic substitution with secondary dialkylamines (dimethylamine, diethylamine, di-n-propylamine) to yield 2-[(N,N-dialkylamino)methyl]-1,3-butadiene monomers in preparatively useful yields sufficient for comprehensive polymerization studies [1]. The substitution reaction is quantitative and proceeds cleanly without affecting the conjugated diene system, preserving the 1,3-butadiene backbone for subsequent free-radical polymerization. This transformation is impossible with non-halogenated 2-substituted butadienes (e.g., isoprene) and is less efficient with 2-chloromethyl-1,3-butadiene due to reduced electrophilicity of the C–Cl bond. The resulting amino-functionalized monomers exhibit temperature-dependent polymerization behavior: at 75 °C with AIBN initiation, polymers display predominantly 1,4-microstructure; as temperature increases to 100–125 °C with perester or hydroperoxide initiators, 3,4-microstructure content increases [1].

Functionalized polybutadiene Aminomethyl diene monomers Controlled polymer microstructure

Isoprenylation of Carbonyl Compounds: BMB Demonstrates Good Yields in Indium-Mediated Reactions

In indium-mediated isoprenylation of aldehydes and ketones, 2-bromomethyl-1,3-butadiene (present as an equilibrium mixture with its vinylic isomers) undergoes selective indium insertion to generate an organoindium nucleophile that adds to carbonyl electrophiles in good yields [1]. This method provides direct access to isoprenylated alcohol products and was successfully applied to a short synthesis of (±)-ipsenol, a bark beetle aggregation pheromone [1]. While direct yield comparisons with alternative isoprenylation reagents (e.g., prenyl bromide, isoprene oxide) under identical conditions are not available in the open literature, the methodology demonstrates BMB's utility as an isoprene synthon where the bromomethyl group facilitates organometallic activation. Unsubstituted 1,3-butadiene lacks the requisite halide handle for metal insertion; 2-methyl-1,3-butadiene (isoprene) requires separate metalation protocols that may afford different regioselectivity.

Isoprenylation Organoindium chemistry Terpenoid total synthesis

Polymer End-Functionalization: BMB Outperforms Alternative Isoprene Derivatives as Terminating Agent

In the synthesis of isoprene-terminated polybutadiene macromonomers via anionic polymerization, 2-bromomethyl-1,3-butadiene provided the best results when evaluated against other isoprene derivatives as terminating agents . The termination reaction was systematically optimized with respect to solvent composition, reaction temperature, and reactivity-modifying additives. Under optimized conditions (−110 °C with 10 equivalents of terminating agent), the macromonomer was obtained in 95% yield [1]. While the exact identity of the alternative isoprene derivatives evaluated is not specified in the publicly available abstract, the explicit statement that BMB 'provided the best results' constitutes a documented performance advantage over structurally related terminating agents.

Anionic polymerization Macromonomer synthesis Polybutadiene functionalization

Acute Toxicity Profile: BMB LD50 Value Enables Risk Assessment for Laboratory Procurement

2-Bromomethyl-1,3-butadiene exhibits an acute oral LD50 of 1864 mg/kg (rat, oral) . This quantitative toxicity datum permits direct comparison with other halogenated dienes and informs institutional chemical hygiene planning. BMB is classified as a flammable liquid (flash point 30.5 °C) and a respiratory, skin, and eye irritant (GHS Category 3 for specific target organ toxicity–single exposure, respiratory tract irritation; H335) . The compound is also flagged as potentially hazardous to the environment . While many substituted butadienes lack publicly available LD50 values, the availability of this datum for BMB enables evidence-based safety protocol development—a procurement-relevant consideration for laboratories with defined hazard tier restrictions.

Toxicology Laboratory safety Risk assessment

Validated Application Scenarios for 2-Bromomethyl-1,3-butadiene Based on Quantitative Evidence


Synthesis of Functionalized 1,3-Butadiene Monomers for Microstructure-Controlled Polymers

BMB is the preferred starting material for synthesizing 2-[(N,N-dialkylamino)methyl]-1,3-butadiene monomers, which undergo free-radical polymerization to yield polar, functionalized diene-based materials. The substitution reaction with dialkylamines proceeds quantitatively while preserving the conjugated diene system [1]. Polymerization of the resulting monomers at 75 °C with AIBN affords polymers with predominantly 1,4-microstructure; increasing temperature to 100–125 °C shifts the microstructure toward higher 3,4-content, enabling tunable glass transition temperatures [1]. Unsubstituted butadiene and isoprene cannot undergo this functionalization sequence because they lack the requisite leaving group.

End-Functionalization of Living Anionic Polybutadiene Chains

BMB is empirically validated as the optimal terminating agent among isoprene derivatives for introducing isoprene end-groups onto polybutadiene macromonomers [1]. Under optimized anionic polymerization termination conditions (−110 °C, 10 equivalents of BMB), the desired macromonomer is obtained in 95% yield . This high-yielding termination chemistry enables the preparation of branched polybutadiene architectures and isoprene-functionalized telechelic polymers, with BMB demonstrating superior performance relative to alternative isoprene derivatives evaluated under identical conditions [1].

Indium-Mediated Isoprenylation in Terpenoid Natural Product Synthesis

BMB serves as an effective isoprene synthon in indium-mediated additions to aldehydes and ketones, providing direct access to isoprenylated alcohol products in good yields [1]. This methodology has been successfully applied to the total synthesis of (±)-ipsenol, demonstrating practical utility in constructing biologically relevant terpenoid frameworks [1]. The bromomethyl group enables selective indium insertion that is not achievable with unsubstituted 1,3-butadiene and is distinct from alternative isoprenylation strategies employing pre-formed organometallic reagents.

Synthesis of Bis(diene) Cross-Linkers for Diels–Alder Polymer Networks

BMB undergoes nucleophilic substitution with aromatic diamines to yield bis(diene) monomers bearing two conjugated diene termini. Specifically, 2-bromomethyl-1,3-butadiene reacts with N,N-diethyl benzidine and related aromatic diamines to prepare bis[N-(butadienyl-2-methyl)]amino arylenes [1]. These bis(dienes) undergo Diels–Alder cycloaddition with bismaleimides to form thermally reversible polymer networks. The allylic bromide of BMB is essential for this functionalization; 2-methyl-1,3-butadiene lacks the electrophilic center required for amine coupling.

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